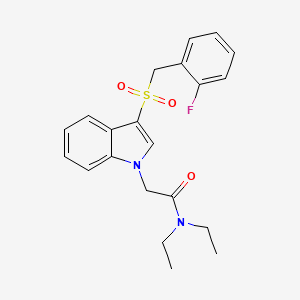

N,N-diethyl-2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide

Description

N,N-Diethyl-2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide is a synthetic indole derivative featuring a sulfonyl group at the indole 3-position, a 2-fluorobenzyl substituent on the sulfonyl moiety, and an N,N-diethylacetamide side chain. The 2-fluorobenzyl group and diethylamide chain likely influence its pharmacokinetic and pharmacodynamic profiles, such as metabolic stability and target binding affinity .

Properties

IUPAC Name |

N,N-diethyl-2-[3-[(2-fluorophenyl)methylsulfonyl]indol-1-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23FN2O3S/c1-3-23(4-2)21(25)14-24-13-20(17-10-6-8-12-19(17)24)28(26,27)15-16-9-5-7-11-18(16)22/h5-13H,3-4,14-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOBXVUOYSUIZJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC3=CC=CC=C3F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23FN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide typically involves multiple steps, starting with the preparation of the indole core. The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. The sulfonyl group is then introduced via sulfonylation, using reagents such as sulfonyl chlorides in the presence of a base like pyridine. The final step involves the alkylation of the indole nitrogen with N,N-diethylacetamide under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the sulfonylation and alkylation steps, as well as the development of efficient purification methods such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, which may reduce the sulfonyl group to a thiol or sulfide.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorobenzyl position, using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Amines, thiols, under basic or acidic conditions

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: Thiols, sulfides

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structural features, which may interact with specific biological targets.

Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N,N-diethyl-2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The indole ring and sulfonyl group may play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. Further research is needed to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Indole/Sulfonyl Groups

N,N-Diethyl-2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetamide (Compound 35)

- Structure : Replaces the indole core with a tetrahydroindazole ring and a trifluoromethyl group at position 3.

- Synthesis : Yielded 80% via coupling of 2-(3-(trifluoromethyl)indazol-1-yl)acetic acid with diethylamine.

N-((1-(Phenylsulfonyl)-1H-indol-3-yl)methyl)acetamide

- Structure : Features a phenylsulfonyl group instead of 2-fluorobenzylsulfonyl.

- Spectroscopic studies confirm stable hydrogen bonding between the sulfonyl and amide groups .

2-[1-[(3-Fluorophenyl)methyl]indol-3-yl]sulfonyl-N-[2-(trifluoromethyl)phenyl]acetamide

Analogues with Varied Acetamide Chains

N-(2,3-Dimethylphenyl)-2-{[1-(4-fluorobenzyl)-1H-indol-3-yl]sulfonyl}acetamide

- Structure : Substitutes the diethylamide with a dimethylphenyl group.

- Impact : The bulky dimethylphenyl group may hinder metabolic degradation but reduce membrane permeability compared to the diethyl chain .

N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1’-biphenyl]-4-yl)propanamide

Compounds with Additional Functional Groups

N-(Substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide Derivatives

- Structure: Incorporates a hydroxyimino group at the indole 3-position.

- Activity: Exhibits potent antioxidant properties (FRAP and DPPH assays) due to the redox-active hydroxyimino group, contrasting with the sulfonyl focus of the target compound .

N-Substituted 2-(2-(Adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide Derivatives

- Structure : Features an adamantane group and oxoacetamide chain.

- Activity: Demonstrates cytotoxicity in cancer cells (HepG2 IC₅₀ = 10.56 μM for compound 5r) via caspase-8-dependent apoptosis.

Data Table: Key Compounds and Properties

Biological Activity

N,N-Diethyl-2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide is a synthetic compound with potential therapeutic applications. Its unique structure, featuring an indole moiety and a sulfonyl group, suggests diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure

The compound's structure can be described as follows:

- IUPAC Name : N,N-Diethyl-2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide

- Molecular Formula : C22H24FN2O3S

- Molecular Weight : 445.5 g/mol

The biological activity of N,N-diethyl-2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide is primarily attributed to its interaction with specific molecular targets. It may inhibit certain enzymes involved in inflammatory processes or interact with receptors that regulate cell growth and proliferation. The presence of the fluorobenzyl group enhances its stability and lipophilicity, which is crucial for biological interactions.

1. Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, such as MCF7 (breast cancer) and U87 (glioblastoma). The compound's IC50 values for these cell lines are reported to be around 25.72 ± 3.95 μM, demonstrating its effectiveness in suppressing tumor growth in animal models .

2. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various bacterial strains. Preliminary studies suggest that it possesses moderate antibacterial effects, making it a potential candidate for further development in treating bacterial infections.

3. Anti-inflammatory Effects

N,N-Diethyl-2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide has shown promise in reducing inflammation markers in vitro. Its ability to inhibit cyclooxygenase (COX) enzymes indicates potential use in managing inflammatory diseases .

Research Findings and Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.